REACTION_CXSMILES
|
C(Cl)Cl.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][C:6]=1[O:15][CH3:16].[C:17](Cl)(=O)[C:18](Cl)=O.[Cl-].[Cl-].[Cl-].[Al+3]>CN(C=O)C>[Br:4][C:5]1[CH:10]=[C:9]2[C:8](=[CH:7][C:6]=1[O:15][CH3:16])[CH2:11][C:12](=[O:14])[CH2:18][CH2:17]2 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)CC(=O)O)OC
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 3 hours, at which point
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
bubbling
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in DCM
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
ethylene was bubbled into the reaction
|
Type
|
ADDITION
|
Details
|
The reaction was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
purified by MPLC
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |